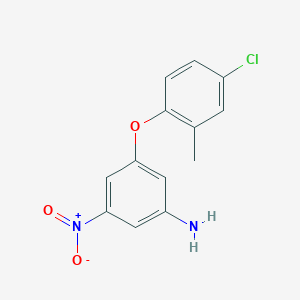

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline

Description

Properties

IUPAC Name |

3-(4-chloro-2-methylphenoxy)-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-4-9(14)2-3-13(8)19-12-6-10(15)5-11(7-12)16(17)18/h2-7H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEXWGYVPLBGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-methylphenol to introduce the nitro group. This is followed by a nucleophilic aromatic substitution reaction where the nitro-substituted phenol reacts with aniline under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used include nitric acid for nitration and aniline for the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products

Reduction: 3-(4-Amino-2-methylphenoxy)-5-nitroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Coupling: Biaryl compounds.

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro-substituted phenoxy group can also participate in binding interactions with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₃H₁₀ClN₂O₃

- Molecular Weight : 282.66 g/mol

- CAS No.: 861440-00-8

- Purity : 95% (typical commercial grade)

- Structure: Features a nitroaniline backbone substituted with a 4-chloro-2-methylphenoxy group.

Key Characteristics: This compound belongs to the nitroaniline family, known for applications in agrochemical and pharmaceutical intermediates. Its structure combines electron-withdrawing (nitro) and electron-donating (phenoxy) groups, influencing reactivity and stability.

Comparison with Structural Analogs

Substituted Phenoxy-nitroanilines

The following analogs share the nitroaniline core with variations in phenoxy substituents:

Structural Impact on Properties :

- Electron Effects : Chlorine and fluorine substituents enhance electrophilicity, favoring nucleophilic substitution reactions. Methyl groups increase steric hindrance but improve lipophilicity .

- Melting Points : While direct data for the target compound is unavailable, analogs like 4-Methoxy-5-methyl-2-nitroaniline (MP: 158°C) suggest nitroanilines generally exhibit high thermal stability .

- Reactivity: Dichloro-substituted analogs (e.g., 3-(2,4-dichlorophenoxy)-5-nitroaniline) may exhibit higher reactivity in cross-coupling reactions due to increased electron deficiency .

Functional Analogs with Varied Backbones

These compounds retain key substituents but differ in the core structure:

Functional Group Influence :

- Acidic vs. Basic Backbones : Propionic acid derivatives (e.g., MCPP) are ionizable, enhancing water solubility, whereas nitroanilines are more lipophilic .

- Biological Activity: Phenolic analogs like 2-amino-6-chloro-4-nitrophenol are used in oxidative hair dyes, highlighting the role of nitro groups in color formation .

Biological Activity

3-(4-Chloro-2-methylphenoxy)-5-nitroaniline is a compound with significant biological activity, primarily studied for its herbicidal properties and potential interactions with various biological systems. This article reviews the compound's mechanisms of action, biochemical properties, and related research findings.

Target and Mode of Action

This compound primarily targets the plant growth hormone auxin, mimicking its action. By affecting the auxin signaling pathway, it induces rapid, uncontrolled growth in susceptible plants, ultimately leading to their death. This herbicidal activity has been documented under greenhouse conditions using test plants such as cornflower (Centaurea cyanus L.).

Biochemical Pathways

The compound may interact with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. Its nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or pathways.

Cellular Effects

Research indicates that this compound can influence cell function by altering metabolic pathways and gene expression. The effects observed vary with different dosages in animal models, indicating a dose-dependent relationship in its biological activity.

Transport and Distribution

The transport mechanisms within cells may involve specific transporters or binding proteins, affecting how the compound is distributed in biological systems. Understanding these mechanisms is crucial for elucidating its full biological impact.

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal Activity | Mimics auxin, leading to uncontrolled plant growth and death | |

| Antimicrobial Potential | Investigated for potential antimicrobial properties against various pathogens | |

| Cellular Interaction | Influences cell signaling pathways and gene expression |

Case Studies

-

Herbicidal Efficacy

In a study examining the herbicidal effects of this compound, it was found to significantly inhibit the growth of cornflower when applied in controlled greenhouse conditions. The mechanism involved auxin pathway disruption, leading to abnormal growth patterns. -

Antimicrobial Studies

Although primarily studied for its herbicidal properties, there are indications of antimicrobial activity against gram-positive bacteria. Similar compounds have shown efficacy comparable to clinically used antibiotics . This suggests potential applications in agricultural settings where pest resistance is crucial.

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-2-methylphenoxy)-5-nitroaniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves:

Nitration : Introduce a nitro group to the aniline core under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Phenoxy Coupling : React 4-chloro-2-methylphenol with the nitroaniline derivative via nucleophilic aromatic substitution (SNAr), using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.

Q. Optimization Strategies :

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency.

- Temperature Control : Gradual heating during nitration prevents decomposition.

- Solvent Selection : DMSO improves solubility of intermediates, reducing side reactions .

Q. Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | |

| Molecular Weight | 301.30 g/mol | |

| CAS Number | 861440-00-8 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals in NMR be resolved?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and nitro/amine groups. Overlapping signals in the aromatic region can be resolved using 2D NMR (e.g., COSY, HSQC) to correlate coupled protons and carbons .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3450–3300 cm⁻¹) functional groups.

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 301.30) .

Advanced Tip : Use crystallographic data (if available) to validate structural assignments via software like SHELX-90 .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in further functionalization reactions?

Methodological Answer : The nitro group:

- Deactivates the ring , directing electrophilic substitutions to meta/para positions relative to itself.

- Enhances stability of intermediates in reduction reactions (e.g., catalytic hydrogenation to form amines) .

- Complicates nucleophilic substitutions due to reduced electron density; use strong nucleophiles (e.g., Grignard reagents) or elevated temperatures .

Advanced Research Questions

Q. What computational methods can predict the crystal structure and intermolecular interactions of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential maps to predict hydrogen bonding sites (e.g., amine-nitro interactions) .

- Molecular Dynamics (MD) Simulations : Model packing arrangements in the solid state using software like ORTEP-III .

- Crystallographic Phase Annealing : Resolve phase problems in X-ray diffraction data using SHELX-90 .

Example Interaction : The nitro group forms hydrogen bonds with adjacent amine groups, stabilizing the crystal lattice .

Q. How can contradictory biological activity data from different studies be systematically analyzed?

Methodological Answer :

Purity Validation : Confirm compound purity via HPLC (>95%) and rule out impurities (e.g., chlorinated byproducts) as confounding factors .

Structural Analog Comparison : Compare bioactivity with analogs (e.g., 3-(4-methylphenoxy)-5-nitroaniline) to identify substituent-specific effects .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in assay conditions (e.g., cell lines, concentrations) .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability assays .

Q. What strategies are effective in resolving regioselectivity challenges during the synthesis of halogenated analogs?

Methodological Answer :

- Directing Group Utilization : Introduce temporary groups (e.g., sulfonic acid) to steer halogenation to desired positions .

- Protection/Deprotection : Protect the amine group with acetyl chloride before halogenation to prevent side reactions .

- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating in halogenation steps .

Example : Chlorination of the phenoxy ring is favored at the 4-position due to steric and electronic effects from the methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.